molecular formula C16H25NO4S B1305034 ((4-(Tert-butyl)phenyl)sulfonyl)leucine

((4-(Tert-butyl)phenyl)sulfonyl)leucine

Cat. No.: B1305034
M. Wt: 327.4 g/mol
InChI Key: KIHKHDNNXJYSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing ((4-(Tert-butyl)phenyl)sulfonyl)leucine within Amino Acid Derivatives and Peptidomimetics

Amino acid derivatives are foundational to the field of peptidomimetics, which seeks to create molecules with improved therapeutic properties over natural peptides, such as enhanced stability and oral bioavailability. nih.govqub.ac.uk this compound is an N-substituted derivative of leucine (B10760876), where the amino group is modified with a 4-(tert-butyl)phenylsulfonyl group. This modification transforms the flexible amino acid into a more constrained structure, a common strategy in peptidomimetic design to lock the molecule into a bioactive conformation. researchgate.net

Peptidomimetics are broadly classified based on the extent of their deviation from the parent peptide structure. The introduction of a non-peptide sulfonyl linkage, as seen in this compound, is a well-established approach to create peptide analogues with altered backbone properties. nih.gov These modifications can influence the molecule's susceptibility to enzymatic degradation and its ability to cross cell membranes.

The Significance of the Tert-butyl Group in Peptidomimetic Design and Conformational Control

The tert-butyl group is a prominent feature in medicinal chemistry, valued for its significant steric bulk. nih.govresearchgate.net In the context of this compound, the tert-butyl group on the phenyl ring serves several purposes. Its size can induce steric hindrance, which can be strategically employed to influence the binding of the molecule to its biological target or to shield adjacent chemical bonds from metabolic enzymes. nih.govhyphadiscovery.com

Furthermore, the tert-butyl group can exert profound control over the molecule's conformation. By restricting the rotation around chemical bonds, it can favor a specific three-dimensional arrangement of the molecule's functional groups. This conformational rigidity is often a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for the target protein. The hydrophobic nature of the tert-butyl group can also enhance the molecule's ability to interact with nonpolar pockets on a protein's surface. nih.gov

Physicochemical Properties of Common Bulky Groups in Medicinal Chemistry
GroupMolecular FormulaMolar Mass (g/mol)Key Characteristics
Tert-butyl-C(CH₃)₃57.12High steric hindrance, lipophilic, metabolically susceptible. nih.govhyphadiscovery.com
Trifluoromethyl-CF₃69.00Electron-withdrawing, increases metabolic stability.
Phenyl-C₆H₅77.11Aromatic, can engage in π-stacking interactions.
Cyclohexyl-C₆H₁₁83.16Non-planar, lipophilic, conformationally flexible.

Overview of Sulfonyl-Containing Amino Acid Analogues in Medicinal Chemistry

The incorporation of a sulfonyl group into amino acid structures is a widely explored strategy in medicinal chemistry. researchgate.net Sulfonamides (R-SO₂-NR'R''), the functional group present in this compound, are a cornerstone of drug design, found in a vast array of therapeutic agents. researchgate.netnih.gov The sulfonyl group is a bioisostere of the carbonyl group found in peptide bonds, but it imparts distinct chemical properties. researchgate.net

The sulfonamide linkage is generally more resistant to enzymatic cleavage than the amide bond, which contributes to the enhanced in vivo stability of sulfonyl-containing peptidomimetics. researchgate.net The geometry of the sulfonamide group is tetrahedral, in contrast to the planar nature of the amide bond, which can lead to novel three-dimensional structures and binding modes. psu.edu Furthermore, the two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially forming strong interactions with biological targets. researchgate.netnih.gov The diverse biological activities of N-sulfonyl amino acid derivatives, including fungicidal properties, underscore the versatility of this chemical class. chimia.ch

Comparison of Amide and Sulfonamide Linkages
PropertyAmide Bond (-CO-NH-)Sulfonamide Bond (-SO₂-NH-)
GeometryPlanarTetrahedral. psu.edu
Hydrogen Bond Acceptors1 (Oxygen)2 (Oxygens). researchgate.netnih.gov
Rotational BarrierHighLower around the S-N bond. psu.edu
Susceptibility to ProteasesSusceptibleGenerally resistant. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-11(2)10-14(15(18)19)17-22(20,21)13-8-6-12(7-9-13)16(3,4)5/h6-9,11,14,17H,10H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHKHDNNXJYSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butyl Phenyl Sulfonyl Leucine and Analogues

General Synthetic Strategies for Sulfonyl-Leucine Conjugates

The formation of the sulfonamide bond between an amino acid and a sulfonyl group is the cornerstone of synthesizing sulfonyl-leucine conjugates. The most common and direct method involves the reaction of a sulfonyl chloride with the amino group of leucine (B10760876) or a leucine ester. This reaction is a type of nucleophilic acyl substitution occurring at the sulfur atom.

A general and straightforward approach is the Schotten-Baumann reaction, where an amino acid is treated with a sulfonyl chloride in a basic aqueous medium. researchgate.net The base, typically sodium carbonate or sodium hydroxide, serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group, enhancing its nucleophilicity. researchgate.net The reaction is typically carried out by dissolving the amino acid in an alkaline solution and then adding the sulfonyl chloride, either neat or dissolved in an organic solvent. researchgate.net The pH of the reaction is carefully maintained in the alkaline range (pH 8-10) to facilitate the reaction and ensure the amino acid remains in solution. researchgate.net

An alternative involves conducting the reaction in an organic solvent with a non-nucleophilic organic base, such as triethylamine (B128534) or pyridine. This is particularly useful when using amino acid esters (e.g., leucine methyl ester) to improve solubility in organic media. The ester group can be subsequently hydrolyzed if the free carboxylic acid is desired.

The table below summarizes typical conditions for the synthesis of N-sulfonylated amino acids.

Reagent 1Reagent 2SolventBaseKey Features
Leucine4-(tert-butyl)phenyl)sulfonyl chlorideWater/DioxaneSodium CarbonateAqueous conditions, pH control is critical. researchgate.net
Leucine Methyl Esterp-Toluenesulfonyl ChlorideDichloromethane (DCM)Triethylamine (TEA)Homogeneous organic phase reaction.
N-methylglycinep-Toluenesulfonyl ChlorideWaterSodium CarbonateApplicable to N-alkylated amino acids. researchgate.net

Stereoselective Synthesis Approaches for ((4-(Tert-butyl)phenyl)sulfonyl)leucine

Maintaining the stereochemical integrity of the chiral α-carbon of leucine is paramount during synthesis. Since the sulfonylation reaction at the nitrogen atom does not directly involve the chiral center, starting with an enantiomerically pure form of leucine (e.g., L-leucine) generally yields the corresponding enantiomerically pure N-sulfonylated product without racemization.

However, stereoselective synthesis becomes critical when constructing the leucine backbone itself or when creating non-standard amino acid analogues. Advanced methods have been developed to establish the stereochemistry with high fidelity.

Chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), serve as powerful tools for the asymmetric synthesis of chiral amines, including α-amino acids. sigmaaldrich.com This methodology is not used to directly sulfonylate leucine but rather to construct the chiral amino acid precursor with a defined stereochemistry. sigmaaldrich.comnih.gov

The general process involves three main steps:

Imine Formation : Condensation of the chiral tert-butanesulfinamide with an appropriate α-keto ester (a precursor to the leucine backbone) forms a tert-butanesulfinyl imine. This reaction proceeds under mild conditions. sigmaaldrich.com

Diastereoselective Nucleophilic Addition : A nucleophile, such as a reducing agent (e.g., NaBH₄) or an organometallic reagent, is added to the C=N bond of the sulfinyl imine. The bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine, resulting in high diastereoselectivity. sigmaaldrich.com

Sulfinyl Group Cleavage : The auxiliary is removed under mild acidic conditions to liberate the free primary amine of the newly synthesized chiral amino acid ester, which can then be sulfonylated. nih.gov

This approach provides excellent stereocontrol and has been widely adopted for the synthesis of a diverse range of α-branched and α,α-dibranched amines and amino acids. sigmaaldrich.com

PrecursorsKey ReagentKey TransformationStereoselectivity
Aldehyde/Ketone + (R)- or (S)-tert-butanesulfinamideN/ACondensation to form chiral sulfinyl imineN/A
Chiral Sulfinyl Imine + Nucleophile (e.g., Grignard, Organolithium)NucleophileDiastereoselective addition to the C=N bondGenerally high (often >95% de)
N-Sulfinyl Amino Acid DerivativeHCl in an organic solventCleavage of the N-S bondRetention of stereochemistry

Biocatalysis offers an environmentally friendly and highly stereoselective route to synthesizing chiral amino acids, such as L-tert-leucine, which is a close analogue of leucine. chemicalbook.com These enzymatic methods typically produce amino acids with very high enantiomeric excess (>99% ee). nih.govjmb.or.kr

Key enzymatic strategies include:

Reductive Amination with Dehydrogenases : Leucine dehydrogenase (LeuDH) is frequently used to catalyze the synthesis of L-tert-leucine from its α-keto acid precursor, trimethylpyruvate (TMP). chemicalbook.comresearchgate.net This reaction requires a stoichiometric amount of a cofactor, typically NADH, which is regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with formate as a sacrificial substrate. researchgate.net Whole-cell biocatalysts that co-express both LeuDH and FDH have been developed to streamline this process. researchgate.net

Transamination with Aminotransferases : Branched-chain aminotransferases (BCATs) can synthesize L-tert-leucine from trimethylpyruvate by transferring an amino group from an amino donor like L-glutamate. nih.govjmb.or.kr A significant challenge is product inhibition by the co-product, α-ketoglutarate. To overcome this, coupled enzyme systems have been designed. For instance, coupling BCAT with aspartate aminotransferase (AspAT) and pyruvate (B1213749) decarboxylase (PDC) can effectively remove inhibitory by-products and drive the reaction towards completion, achieving high yields and enantiopurity. jmb.or.kr

Enantioselective Hydrolysis : Certain microbial strains can perform enantioselective hydrolysis of racemic amino acid derivatives. For example, a Mycobacterium sp. strain has been shown to hydrolyze tert-butyl leucine amide to produce optically active L-tert-leucine with high enantioselectivity (98% ee). nih.gov

The following table compares different biocatalytic approaches for the synthesis of L-tert-leucine.

Enzyme SystemSubstrateKey FeaturesReported Enantiomeric Excess (ee)
Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH)Trimethylpyruvate (TMP)Requires NADH cofactor regeneration. Often performed using whole-cell catalysts. researchgate.net> 99%
Branched-Chain Aminotransferase (BCAT)Trimethylpyruvate (TMP)Uses an amino donor (e.g., L-glutamate). nih.govjmb.or.kr> 99%
BCAT coupled with AspAT and PDCTrimethylpyruvate (TMP)Coupled system to overcome product inhibition and shift equilibrium. jmb.or.kr> 99%
Amidase from Mycobacterium sp.tert-butyl leucine amideEnantioselective hydrolysis of an amide precursor. nih.gov98%

Protecting Group Strategies in the Synthesis of this compound Derivatives

In multi-step syntheses, particularly those involving peptide coupling or modification of other functional groups, the use of protecting groups for the amino and carboxyl moieties of leucine is essential. springernature.com The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal (orthogonality). jocpr.comiris-biotech.de

α-Amino Group Protection : While the target molecule has a sulfonyl group on the nitrogen, intermediate steps might require a temporary protecting group. The most common are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.decreative-peptides.com The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), whereas the Fmoc group is cleaved under mild basic conditions, usually with a solution of piperidine (B6355638) in DMF. creative-peptides.com

Carboxyl Group Protection : To prevent unwanted reactions at the carboxylic acid, it is often converted to an ester. Common choices include methyl esters, benzyl (B1604629) (Bzl) esters (removable by hydrogenolysis), and tert-butyl (tBu) esters. creative-peptides.commdpi.com The tBu ester is particularly valuable in Fmoc-based solid-phase peptide synthesis because it is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step. iris-biotech.de

Functional GroupProtecting GroupAbbreviationCleavage Conditions
α-Aminotert-ButoxycarbonylBocStrong acid (e.g., TFA) creative-peptides.com
α-Amino9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF) creative-peptides.com
Carboxyltert-Butyl esterOtBuStrong acid (e.g., TFA) iris-biotech.de
CarboxylBenzyl esterOBzlCatalytic Hydrogenolysis (H₂, Pd/C)
Side-Chain Hydroxyl (Ser, Thr)tert-Butyl ethertBuStrong acid (e.g., TFA) iris-biotech.de
Side-Chain Amine (Lys)tert-ButoxycarbonylBocStrong acid (e.g., TFA) iris-biotech.de

Chemical Modifications and Derivatization Strategies of the Leucine Moiety

Modifications to the leucine portion of this compound can be used to create a library of analogues for structure-activity relationship (SAR) studies. These modifications can target the carboxyl group, the α-carbon, or the isobutyl side chain. researchgate.net

Carboxyl Group Modification : The carboxylic acid can be readily converted into a variety of functional groups. Esterification with different alcohols yields a range of esters. Amidation, through coupling with primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), produces amides.

α-Carbon Modification : Introducing substituents at the α-carbon is challenging without disrupting the stereocenter. Such modifications are typically incorporated by starting the synthesis with a pre-functionalized α-substituted amino acid.

Side Chain Modification : The aliphatic isobutyl side chain of leucine is chemically inert. Therefore, creating analogues with modified side chains usually involves synthesizing a non-canonical amino acid from scratch and then conjugating it with the (4-(tert-butyl)phenyl)sulfonyl group. Examples include using leucine analogues like cyclopropyl-leucine or introducing heteroatoms into the side chain.

Stereochemical Modification : The L-configuration of leucine can be replaced with the D-configuration by starting with D-leucine. The incorporation of D-amino acids can significantly alter the biological properties of peptides and related molecules, often increasing their stability against proteolytic degradation. nih.govresearchgate.net

Chemical Modifications and Derivatization Strategies of the (4-(Tert-butyl)phenyl)sulfonyl Moiety

The aromatic ring of the (4-(tert-butyl)phenyl)sulfonyl group provides an additional site for chemical modification, allowing for fine-tuning of the molecule's electronic and steric properties.

Aromatic Substitution : The phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents must be considered: the tert-butyl group is an ortho-, para-directing activator, while the sulfonyl group is a strong meta-directing deactivator. The positions ortho to the bulky tert-butyl group are the most likely sites for further substitution reactions like nitration or halogenation.

Synthesis of Analogues with Different Sulfonyl Chlorides : A more versatile strategy is to begin the synthesis with a different substituted benzenesulfonyl chloride. This allows for the introduction of a wide array of functional groups onto the aromatic ring. For example, using 4-methoxybenzenesulfonyl chloride would introduce an electron-donating group, while using 4-nitrobenzenesulfonyl chloride would introduce a strong electron-withdrawing group. nih.gov This approach allows for systematic exploration of how electronic properties of the aryl sulfonyl moiety affect biological activity.

The table below lists examples of commercially available substituted sulfonyl chlorides that can be used to generate analogues.

Sulfonyl ChlorideKey Structural Feature
p-Toluenesulfonyl chlorideMethyl group substitution
4-Methoxybenzenesulfonyl chlorideMethoxy group substitution
4-Nitrobenzenesulfonyl chlorideNitro group substitution nih.gov
2,4,6-Trimethylbenzenesulfonyl chlorideMultiple methyl groups providing steric bulk
Naphthalene-1-sulfonyl chlorideFused aromatic ring system

By employing these varied synthetic and derivatization strategies, chemists can produce a wide range of this compound analogues for detailed chemical and biological investigation.

Biological Evaluation of 4 Tert Butyl Phenyl Sulfonyl Leucine

In Vitro Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, and sulfonamide derivatives are known to interact with various enzyme classes. However, specific data for ((4-(tert-butyl)phenyl)sulfonyl)leucine is lacking.

Protease Inhibition (e.g., 3CLpro, HIV-1 Protease, Aspartate Proteases)

A thorough search of scientific databases did not yield any studies detailing the inhibitory activity of this compound against key proteases such as SARS-CoV-2 3C-like protease (3CLpro), Human Immunodeficiency Virus Type 1 (HIV-1) protease, or other aspartate proteases. While the sulfonamide moiety is present in some approved protease inhibitors, the specific inhibitory profile of this particular compound has not been characterized.

Inhibition of Other Enzyme Classes (e.g., Alpha-Amylase, Arginase)

There is no available research data on the effects of this compound on the activity of other enzyme classes like alpha-amylase, a key enzyme in carbohydrate metabolism, or arginase, an enzyme involved in the urea (B33335) cycle.

Effects on Kinase Activity (e.g., LRRK2, MELK, IKK)

The impact of this compound on kinase activity, including important targets like Leucine-rich repeat kinase 2 (LRRK2), Maternal embryonic leucine (B10760876) zipper kinase (MELK), or IκB kinase (IKK), has not been reported in the available scientific literature.

Cellular Activity and Functional Assays (In Vitro)

Cell-based assays are crucial for understanding a compound's biological effects in a more complex physiological environment. However, for this compound, such data is not publicly accessible.

Antiviral Activity in Cell-Based Models

No studies have been published that evaluate the antiviral activity of this compound in cell-based models against any virus.

Modulation of Cellular Pathways (e.g., NF-κB, mTOR, IDO1)

Information regarding the ability of this compound to modulate key cellular signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, the mammalian target of rapamycin (B549165) (mTOR) pathway, or the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway is not available in the current body of scientific literature.

Influence on Protein Biosynthesis and Related Processes

Currently, there is a lack of specific research data on the direct influence of this compound on protein biosynthesis and related cellular processes. However, the molecule contains a leucine component, an essential branched-chain amino acid renowned for its significant role in modulating protein metabolism. Leucine is a key activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. caldic.com The activation of mTOR by leucine initiates a cascade of phosphorylation events that ultimately lead to an increase in the translation of messenger RNA (mRNA) into protein.

Studies have demonstrated that leucine supplementation can stimulate protein synthesis in skeletal muscle, particularly under catabolic conditions. nih.gov For instance, research in rats has shown that the addition of leucine to incubation media can enhance protein synthesis in muscles affected by food deprivation or protein-deficient diets. nih.gov Furthermore, leucine-enriched essential amino acid mixtures have been observed to augment muscle protein synthesis both at rest and following exercise. mdpi.com Leucine's effect on protein synthesis is closely associated with the phosphorylation of key downstream targets of mTOR, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1), which are critical for the initiation of translation.

While the influence of the amino acid leucine on protein synthesis is well-documented, it remains to be determined how the attachment of a ((4-(tert-butyl)phenyl)sulfonyl) group to the leucine backbone would alter this biological activity. The sulfonyl moiety could potentially modify the compound's cellular uptake, bioavailability, and interaction with signaling proteins, thereby either enhancing, diminishing, or altering its effect on protein biosynthesis. Further investigation is required to elucidate the specific impact of this compound on these fundamental cellular processes.

Antimicrobial Activity Studies (Amino Acid-Based Agents)

Direct studies on the antimicrobial properties of this compound are not currently available in the scientific literature. However, research into related amino acid-based agents, particularly those incorporating sulfonamide and N-arylsulfonylated structures, has revealed significant antimicrobial potential. These studies provide a basis for understanding the potential activity of this class of compounds.

N-arylsulfonylated amino acids and their derivatives have been a subject of interest in the development of new antimicrobial agents. For example, a study on N-aryl amino acids demonstrated that certain compounds exhibit promising broad-spectrum antibacterial activity. The presence of an aromatic ring coupled with the amino acid structure is thought to contribute to their efficacy against various bacterial strains. mdpi.com

In a study of amino acids containing sulfonamide moieties, synthesized compounds showed notable antibacterial and antifungal activities. The effectiveness of these compounds was evaluated by measuring the zone of inhibition and determining the minimum inhibitory concentration (MIC) against various pathogens.

Antimicrobial Activity of Amino Acid-Sulfonamide Conjugates

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)
2aE. coli22.3 ± 0.1112.5
S. aureus20.2 ± 0.2612.5
2bE. coli20.2 ± 0.2612.5
S. aureus23.2 ± 0.556.25
2cE. coli14.2 ± 0.64100
S. aureusNo activity-

Data from a study on amino acid conjugates of sulfonamides. who.int Compounds 2a, 2b, and 2c are different amino acid-sulfonamide conjugates. who.int

Furthermore, novel N-arylsulfonylated C-homoaporphine alkaloids have been synthesized and evaluated for their antimicrobial effects. Several of these compounds displayed promising activity against various fungal and bacterial strains, with MIC values comparable to the standard drug Ketoconazole.

Antimicrobial Activity of N-Arylsulfonylated C-Homoaporphines

CompoundMicroorganismMIC (µg/mL)
Various active compoundsMacrophoma phaseolina12.5
Trichoderma reesei6.25
Aspergillus niger12.5
Compound 12hEscherichia coli6.25
Bacillus subtilis6.25

Data from a study on N-arylsulfonylated C-homoaporphine alkaloids. nih.gov

These findings suggest that the N-arylsulfonylated amino acid scaffold is a promising area for the discovery of new antimicrobial agents. The specific antimicrobial profile of this compound remains to be determined through future experimental evaluation.

Structure Activity Relationship Sar Studies of 4 Tert Butyl Phenyl Sulfonyl Leucine Derivatives

Elucidation of Key Pharmacophoric Elements within the ((4-(Tert-butyl)phenyl)sulfonyl)leucine Scaffold

The fundamental scaffold of this compound comprises three critical pharmacophoric regions: a bulky, hydrophobic aromatic group (the 4-tert-butylphenyl moiety), a hydrogen-bond accepting sulfonyl group, and an amino acid residue (leucine) that provides a carboxylic acid and a hydrophobic isobutyl side chain. The spatial arrangement of these elements defines the molecule's ability to interact with its biological target. The tert-butylphenyl group typically occupies a hydrophobic pocket in a target protein, the sulfonyl group can form crucial hydrogen bonds, and the leucine (B10760876) portion can engage in multiple interactions, including ionic bonds via its carboxylate and hydrophobic interactions through its side chain.

Impact of the Tert-butyl Group on Biological Activity and Binding Affinity

The tert-butyl group, a prominent feature of the molecule, serves as a large, sterically demanding, and lipophilic anchor. Its primary role is to enhance binding affinity through hydrophobic interactions within a complementary pocket of a target protein. The unique steric profile of the tert-butyl group can also impart conformational rigidity to the molecule, which can be advantageous for binding by reducing the entropic penalty upon complex formation nih.gov. The presence of this bulky group is often a key determinant of potency in various ligand-receptor interactions. For instance, in studies of related amino acid derivatives, the incorporation of a bulky tert-leucine residue (an isomer of leucine with a tert-butyl side chain) has been shown to result in higher binding affinities and functional potencies compared to smaller residues like valine or phenylalanine nih.gov.

Contributions of the Leucine Residue and its Stereochemistry to Activity

Stereochemistry at the alpha-carbon of the leucine is paramount for biological activity. As with most biologically active molecules derived from amino acids, it is overwhelmingly the L-enantiomer (specifically, the (S)-enantiomer for leucine) that is biologically active. This is because the precise three-dimensional arrangement of the carboxylate, the amino group (linked to the sulfonyl moiety), and the isobutyl side chain is critical for fitting correctly into the chiral environment of a protein's binding site nih.gov. The corresponding D-enantiomer typically shows significantly reduced or no activity.

Systematic Modifications at the P1, P2, P3, and P4 Positions of Peptidomimetic Analogues

While specific SAR data on P1-P4 modifications for this compound is not available, this framework is used for peptidomimetic inhibitors, particularly for proteases. In this context, the leucine residue would typically occupy the P1 position, with its isobutyl side chain fitting into the S1 pocket of the enzyme.

P1 Position: Modifications would involve replacing the leucine with other amino acids to probe the size, hydrophobicity, and electronic requirements of the S1 pocket. For example, replacing leucine with valine, isoleucine, or tert-leucine would explore the pocket's tolerance for different branched alkyl side chains nih.gov.

P2, P3, and P4 Positions: These positions correspond to residues further from the scissile bond in a natural peptide substrate. In the context of the this compound scaffold, the (4-(tert-butyl)phenyl)sulfonyl moiety could be considered to occupy space analogous to the P2/P3 region. Modifications here would involve altering the phenyl ring substitution (e.g., changing the position or nature of the alkyl group) or changing the linker itself to optimize interactions with the corresponding S2/S3 pockets of a target protease.

Correlation between Conformational Preferences and Biological Efficacy

The biological efficacy of a molecule like this compound is intrinsically linked to its conformational preferences. The molecule must adopt a specific low-energy conformation, often referred to as the "bioactive conformation," to bind effectively to its target. The rigidity imparted by the sulfonyl group and the steric bulk of the tert-butyl group help to limit the number of accessible conformations, pre-organizing the molecule for binding nih.gov. Molecular modeling and simulation studies are often employed to understand the preferred solution-state conformations and how they relate to the bound conformation in the active site. A strong correlation between a preferred, rigid conformation and high biological activity often suggests that the molecule does not need to undergo significant and energetically unfavorable conformational changes upon binding, leading to higher affinity.

Molecular Interaction and Mechanistic Investigations of 4 Tert Butyl Phenyl Sulfonyl Leucine

Computational Docking Studies with Target Enzymes and Receptors

No specific computational docking studies for ((4-(Tert-butyl)phenyl)sulfonyl)leucine with any target enzymes or receptors have been published in the available scientific literature.

Identification of Key Binding Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions)

There are no available studies that identify the key binding interactions, such as hydrogen bonds or hydrophobic interactions, between this compound and its potential biological targets.

Kinetic Analysis of Enzyme Inhibition Mechanisms

No published research provides a kinetic analysis of the enzyme inhibition mechanisms of this compound.

Allosteric Modulation and Conformational Changes Induced by Compound Binding

There is no information available in the scientific literature regarding any allosteric modulation or conformational changes induced by the binding of this compound to a target.

Preclinical Pharmacological Profiling of 4 Tert Butyl Phenyl Sulfonyl Leucine

In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)

No studies detailing the metabolic stability of ((4-(Tert-butyl)phenyl)sulfonyl)leucine in liver microsomes or other in vitro systems have been identified. Such studies are crucial for predicting a compound's metabolic fate and intrinsic clearance.

In Vivo Pharmacokinetic Characterization (e.g., Oral Bioavailability, Systemic Clearance, AUC)

Information regarding the in vivo pharmacokinetic parameters of this compound, including its oral bioavailability, systemic clearance, and area under the curve (AUC), is not present in the available literature. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a living organism.

Tissue Distribution and Accumulation Studies (e.g., Brain Penetration)

There is no accessible research on the tissue distribution of this compound. Consequently, information on its potential to accumulate in specific organs or penetrate the blood-brain barrier is unknown.

Correlation of In Vitro and In Vivo Pharmacological Data

Without any in vitro or in vivo data, a correlation analysis between these two aspects of the compound's pharmacological profile cannot be performed.

The absence of this critical preclinical data prevents the creation of a scientifically accurate and informative article as per the user's request. Further research and publication by the scientific community are required before a comprehensive pharmacological profile of this compound can be documented.

Advanced Research Directions and Future Perspectives

Development of Next-Generation ((4-(Tert-butyl)phenyl)sulfonyl)leucine Analogues

The development of next-generation analogues of this compound is a logical step to explore and optimize its potential biological activities. The core scaffold, an arylsulfonyl amino acid, is a versatile platform for chemical modification. Future research could systematically modify both the arylsulfonyl and the leucine (B10760876) components to establish a comprehensive structure-activity relationship (SAR).

Key modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the electronic properties and steric bulk of the molecule, potentially enhancing target binding affinity and selectivity.

Alteration of the Alkyl Group: Replacing the tert-butyl group with other bulky or linear alkyl groups could fine-tune the lipophilicity and conformational flexibility of the molecule.

Modification of the Leucine Side Chain: Varying the isobutyl side chain of leucine with other hydrophobic or polar groups could influence target recognition and pharmacokinetic properties.

Bioisosteric Replacement: The sulfonamide linkage could be replaced with other bioisosteres to improve metabolic stability or alter hydrogen bonding patterns.

These synthetic efforts would aim to produce a library of analogues with a range of physicochemical properties for biological screening.

Exploration of Novel Therapeutic Applications for this compound Derivatives

Derivatives of arylsulfonyl amino acids have shown promise in a variety of therapeutic areas. Future research on this compound derivatives could explore their potential as:

Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group, making these compounds potential inhibitors of metalloenzymes. For instance, N-arylsulfonyl amino acid hydroxamates have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer and arthritis. Similarly, derivatives have shown inhibitory activity against urease, a key enzyme in Helicobacter pylori infections. The bulky tert-butylphenyl group could confer selectivity for specific enzyme pockets.

Receptor Modulators: N-(arylsulfonyl) beta-amino acid derivatives have been found to have an affinity for bradykinin (B550075) receptors, suggesting a potential role in treating inflammatory diseases. Derivatives of this compound could be screened against a panel of G protein-coupled receptors (GPCRs) and other receptor families to identify novel therapeutic targets.

Antimicrobial Agents: The arylsulfonyl scaffold is present in some antimicrobial compounds. Novel derivatives could be tested for activity against a range of bacterial and fungal pathogens.

The following table illustrates potential therapeutic targets for novel analogues based on research into similar compounds:

Therapeutic TargetPotential IndicationRationale based on Analogous Compounds
Matrix Metalloproteinases (MMPs)Cancer, ArthritisN-Arylsulfonyl amino acid hydroxamates show MMP inhibitory activity.
UreaseHelicobacter pylori infection(N-aryl-N-arylsulfonyl)aminoacetohydroxamic acids are potent urease inhibitors.
Bradykinin ReceptorsInflammatory Pain, Chronic InflammationN-(arylsulfonyl) beta-amino acid derivatives show affinity for bradykinin receptors.
Carbonic AnhydrasesGlaucoma, EpilepsyThe tert-butylphenylsulfonyl moiety is found in inhibitors of H. pylori α-carbonic anhydrase.

Integration of Advanced Computational and Experimental Methodologies in Compound Design

To accelerate the discovery and optimization of potent and selective analogues, future research should integrate advanced computational and experimental techniques.

Computational Modeling: Molecular docking and dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets. Quantum mechanics calculations, such as Density Functional Theory (DFT), can help in understanding the electronic properties and reactivity of the compounds. These computational insights can guide the rational design of new analogues with improved affinity and specificity.

High-Throughput Screening (HTS): Experimental validation of computationally designed compounds can be expedited using HTS techniques. This would allow for the rapid screening of a large library of derivatives against a panel of biological targets to identify promising lead compounds.

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structures of lead compounds in complex with their biological targets. This provides invaluable information for understanding the molecular basis of interaction and for guiding further structure-based drug design efforts.

The following table outlines a potential integrated workflow for the design of novel derivatives:

StepMethodologyObjective
1. Target IdentificationLiterature review, bioinformaticsIdentify potential biological targets for the arylsulfonyl amino acid scaffold.
2. In Silico ScreeningMolecular docking, virtual screeningScreen virtual libraries of this compound analogues against identified targets.
3. SynthesisOrganic synthesisSynthesize a focused library of promising analogues based on computational predictions.
4. In Vitro AssaysHigh-throughput screening, enzyme kineticsEvaluate the biological activity and potency of the synthesized compounds.
5. Structural StudiesX-ray crystallography, NMR spectroscopyDetermine the binding mode of lead compounds to their targets.
6. Lead OptimizationStructure-based design, iterative synthesisRefine the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Potential as Biochemical Tools for Protease and Enzyme Research

Beyond its therapeutic potential, this compound and its derivatives could serve as valuable biochemical tools for studying the structure and function of enzymes, particularly proteases.

Chemical Probes: Radiolabeled or fluorescently tagged versions of potent and selective inhibitors could be developed as chemical probes to study the localization, expression, and activity of specific enzymes in cells and tissues.

Affinity-Based Probes: Derivatives could be designed as activity-based probes (ABPs) that covalently bind to the active site of a target enzyme. These probes are powerful tools for enzyme profiling and target identification.

Mechanistic Studies: By systematically varying the structure of the inhibitor, researchers can gain insights into the catalytic mechanism and substrate specificity of enzymes. The well-defined structure of this compound provides a solid foundation for such studies.

The development of such biochemical tools would not only advance our understanding of fundamental biological processes but could also facilitate the discovery of new drug targets.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing ((4-(tert-butyl)phenyl)sulfonyl)leucine with high yield and purity?

  • Methodological Answer : The synthesis typically involves sulfonylation of leucine derivatives using 4-(tert-butyl)benzenesulfonyl chloride under basic conditions. Key parameters include:

  • Temperature : Room temperature (25°C) to avoid side reactions .
  • Solvent : Dichloromethane (DCM) or acetonitrile for solubility and reaction efficiency .
  • Purification : Silica gel column chromatography with gradients of methanol in DCM (e.g., 0–12% MeOH) to isolate the product .
  • Yield Optimization : Excess sulfonyl chloride (1.2 eq) and base (e.g., K₂CO₃) improve conversion rates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-spectral analysis:

  • 1H/13C NMR : Confirm tert-butyl protons (δ ~1.37 ppm) and sulfonyl-linked aromatic protons (δ ~7.4–8.2 ppm) .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 762.3 for analogous sulfonamide compounds) .
  • HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase C18 columns .

Q. What are common solubility challenges for this compound, and how can they be addressed?

  • Methodological Answer : The compound’s hydrophobicity (due to tert-butyl and sulfonyl groups) limits aqueous solubility. Strategies include:

  • Co-solvents : Use DMSO or ethanol (≤10% v/v) for in vitro assays .
  • pH Adjustment : Ionize the sulfonyl group at alkaline pH (e.g., pH 8–9) to enhance water solubility .
  • Liposomal Encapsulation : For cellular uptake studies, formulate with phospholipids .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s binding affinity to target proteins?

  • Methodological Answer : The tert-butyl moiety enhances hydrophobic interactions with protein pockets. To evaluate:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized protein targets.
  • Molecular Dynamics Simulations : Compare binding free energy (ΔG) of tert-butyl-containing vs. unsubstituted analogs .
  • Mutagenesis Studies : Replace hydrophobic residues in the binding pocket to assess steric effects .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify off-target effects .
  • Batch Consistency Analysis : Compare HPLC and LC-MS profiles of active vs. inactive batches .
  • Orthogonal Assays : Validate results using both biochemical (e.g., enzymatic inhibition) and cellular (e.g., luciferase reporter) assays .

Q. How can researchers assess the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Stable Isotope Labeling : Use deuterated leucine analogs to track metabolic pathways .

Data Contradiction Analysis

Q. How to interpret conflicting purity reports (e.g., 95% vs. >98%) for commercial batches?

  • Methodological Answer : Discrepancies arise from analytical methods:

  • GC vs. HPLC : GC may underestimate non-volatile impurities, while HPLC detects polar degradants .
  • Standard Reference : Use certified reference materials (CRMs) for calibration .
  • Independent Validation : Repeat analysis using in-house NMR or LC-HRMS .

Application in Drug Development

Q. What strategies enhance the proteolytic stability of this compound in peptide conjugates?

  • Methodological Answer :

  • D-Amino Acid Substitution : Replace L-leucine with D-leucine to resist enzyme cleavage .
  • PEGylation : Attach polyethylene glycol (PEG) chains to shield the sulfonyl group .
  • Prodrug Design : Mask the sulfonyl group with enzymatically cleavable linkers (e.g., esterase-sensitive) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.